3-(Trifluoromethyl)pyridine-2-carbothioamide
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Overview
Description
3-(Trifluoromethyl)pyridine-2-carbothioamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with a carbothioamide functional group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-(trifluoromethyl)pyridine with thiourea under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)pyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethyl)pyridine-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)pyridine-2-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The carbothioamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can inhibit enzyme activity or modulate protein function, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the synthesis of crop-protection products.
3-Fluoro-2-(trifluoromethyl)pyridine: Known for its fungicidal activity.
Uniqueness: 3-(Trifluoromethyl)pyridine-2-carbothioamide is unique due to the presence of both a trifluoromethyl group and a carbothioamide group, which confer distinct chemical properties and biological activities. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H5F3N2S |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-(trifluoromethyl)pyridine-2-carbothioamide |
InChI |
InChI=1S/C7H5F3N2S/c8-7(9,10)4-2-1-3-12-5(4)6(11)13/h1-3H,(H2,11,13) |
InChI Key |
KCSFPGQTPUAHQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=S)N)C(F)(F)F |
Origin of Product |
United States |
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